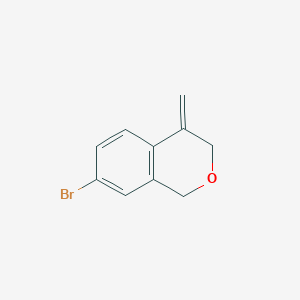
7-Bromo-4-methyleneisochroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-methyleneisochromane is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.09 g/mol This compound is characterized by the presence of a bromine atom at the 7th position and a methylene group at the 4th position on the isochromane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyleneisochromane can be achieved through various synthetic routes. One common method involves the bromination of 4-methyleneisochromane using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of 7-Bromo-4-methyleneisochromane may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
7-Bromo-4-methyleneisochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 7-substituted-4-methyleneisochromane derivatives.
Oxidation: Formation of 4-methyleneisochromanone.
Reduction: Formation of 7-hydro-4-methyleneisochromane.
科学的研究の応用
7-Bromo-4-methyleneisochromane has been explored for various scientific research applications, including:
作用機序
The mechanism of action of 7-Bromo-4-methyleneisochromane involves its interaction with specific molecular targets and pathways. The bromine atom and methylene group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Interaction: Interacting with DNA and affecting gene expression and replication.
類似化合物との比較
Similar Compounds
4-Methyleneisochromane: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoisochromane: Lacks the methylene group, affecting its chemical properties and applications.
7-Bromo-4-methylisochromane: Contains a methyl group instead of a methylene group, leading to variations in its chemical behavior.
Uniqueness
7-Bromo-4-methyleneisochromane is unique due to the presence of both the bromine atom and the methylene group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H9BrO |
|---|---|
分子量 |
225.08 g/mol |
IUPAC名 |
7-bromo-4-methylidene-1H-isochromene |
InChI |
InChI=1S/C10H9BrO/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-4H,1,5-6H2 |
InChIキー |
YLDPXYIDZVZCGY-UHFFFAOYSA-N |
正規SMILES |
C=C1COCC2=C1C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















